7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione
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Overview
Description
7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and chlorine atoms in the structure of this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione typically involves the reaction of 6-chloro-2,4-dioxo-1,2,3,4-tetrahydroquinazoline with brominating agents. One common method is the bromination of 6-chloroquinazoline-2,4(1H,3H)-dione using N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines can be used in substitution reactions. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinazoline derivatives, while oxidation reactions can produce quinazoline N-oxides.
Scientific Research Applications
7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as anticancer, antiviral, and antibacterial agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity to these targets, potentially inhibiting their activity. For example, in cancer research, the compound may inhibit kinases involved in cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
6-Chloroquinazoline-2,4(1H,3H)-dione: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Bromoquinazoline-2,4(1H,3H)-dione: Lacks the chlorine atom, which may affect its chemical properties and applications.
Quinazoline-2,4(1H,3H)-dione: The parent compound without halogen substitutions, used as a reference for studying the effects of halogenation.
Uniqueness: 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for various chemical transformations. This dual halogenation also contributes to its distinct biological activities and makes it a valuable compound for scientific research.
Properties
IUPAC Name |
7-bromo-6-chloro-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O2/c9-4-2-6-3(1-5(4)10)7(13)12-8(14)11-6/h1-2H,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXITVDCNFMNNQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)NC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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